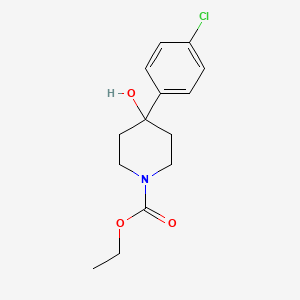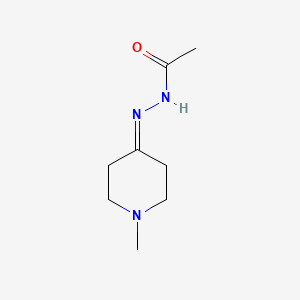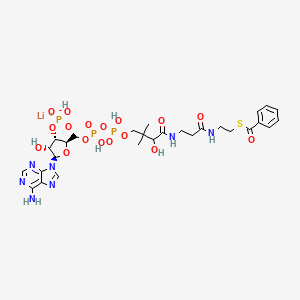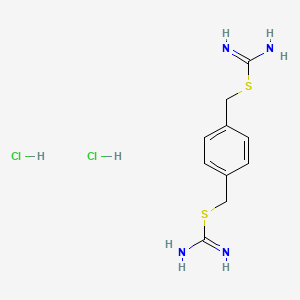
5-Pentyl-2-(4-pentyloxy-phenyl)-pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Pentyl-2-(4-pentyloxyphenyl)pyridine: is an organic compound with the molecular formula C21H29NO . It is characterized by a pyridine ring substituted with a pentyl group at the 5-position and a 4-pentyloxyphenyl group at the 2-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Pentyl-2-(4-pentyloxyphenyl)pyridine typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction , which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. The general steps are as follows:
Preparation of the Aryl Halide: The starting material, 4-pentyloxyphenyl bromide, is synthesized by reacting 4-hydroxybromobenzene with pentyl bromide in the presence of a base.
Industrial Production Methods: Industrial production of 5-Pentyl-2-(4-pentyloxyphenyl)pyridine may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pentyl groups, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the pyridine ring or the phenyl ring, potentially converting them to piperidine or cyclohexane derivatives, respectively.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be employed for electrophilic aromatic substitution reactions.
Major Products:
Oxidation: Formation of pentyl ketones or carboxylic acids.
Reduction: Formation of piperidine or cyclohexane derivatives.
Substitution: Introduction of halogens, nitro groups, or other substituents on the phenyl ring.
Aplicaciones Científicas De Investigación
Chemistry:
Organic Synthesis: 5-Pentyl-2-(4-pentyloxyphenyl)pyridine serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound’s unique structure makes it a candidate for the development of liquid crystals and other advanced materials.
Biology and Medicine:
Drug Discovery: The compound’s structural features may be explored for potential biological activity, including anti-inflammatory, antimicrobial, or anticancer properties.
Industry:
Polymer Chemistry: It can be used as a monomer or comonomer in the synthesis of specialty polymers with tailored properties.
Mecanismo De Acción
The mechanism of action of 5-Pentyl-2-(4-pentyloxyphenyl)pyridine depends on its specific application. In the context of organic synthesis, it acts as a versatile intermediate, participating in various chemical reactions to form desired products. In potential biological applications, the compound may interact with specific molecular targets, such as enzymes or receptors, through binding interactions that modulate their activity. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparación Con Compuestos Similares
2-(4-Pentyloxyphenyl)pyridine: Lacks the pentyl group at the 5-position of the pyridine ring.
5-Pentyl-2-phenylpyridine: Lacks the pentyloxy group on the phenyl ring.
2-(4-Methoxyphenyl)-5-pentylpyridine: Contains a methoxy group instead of a pentyloxy group on the phenyl ring.
Uniqueness: 5-Pentyl-2-(4-pentyloxyphenyl)pyridine is unique due to the presence of both a pentyl group at the 5-position of the pyridine ring and a pentyloxy group on the phenyl ring. This dual substitution pattern imparts distinct chemical and physical properties, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C21H29NO |
|---|---|
Peso molecular |
311.5 g/mol |
Nombre IUPAC |
2-(4-pentoxyphenyl)-5-pentylpyridine |
InChI |
InChI=1S/C21H29NO/c1-3-5-7-9-18-10-15-21(22-17-18)19-11-13-20(14-12-19)23-16-8-6-4-2/h10-15,17H,3-9,16H2,1-2H3 |
Clave InChI |
SUFGHKDXFPUICR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1=CN=C(C=C1)C2=CC=C(C=C2)OCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


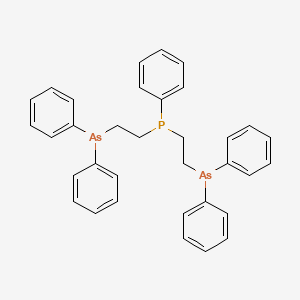
![[Tris(methylsulfanyl)ethenyl]benzene](/img/structure/B13746608.png)
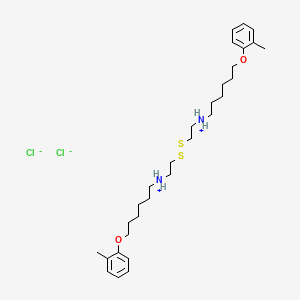
![7-tert-Butyl-3-iodo-4,5-dioxo-6-phenyl-5,6-dihydro-4H-pyrano[3,2-c]pyridin-2-olate](/img/structure/B13746613.png)
